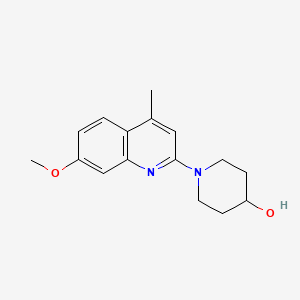![molecular formula C11H21NO3 B12268482 {1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12268482.png)
{1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol is a chemical compound that features a piperidine ring substituted with a dioxane moiety and a methanol group
Preparation Methods
The synthesis of {1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with a dioxane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
{1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.
Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the existing ones. Common reagents include halogens and nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development, particularly in designing new pharmaceuticals.
Industry: The compound can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of {1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its effects. The compound’s structure allows it to bind to these targets, initiating a series of biochemical reactions that result in its observed effects.
Comparison with Similar Compounds
Similar compounds to {1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol include other piperidine derivatives and dioxane-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and applications. The unique combination of the piperidine and dioxane moieties in this compound sets it apart from other related compounds.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
[1-(1,4-dioxan-2-ylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H21NO3/c13-8-10-1-3-12(4-2-10)7-11-9-14-5-6-15-11/h10-11,13H,1-9H2 |
InChI Key |
AABHJTMYBZZTDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC2COCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268406.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12268421.png)
![2-methyl-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12268429.png)
![4-Methoxy-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268436.png)
![N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12268442.png)
![5-chloro-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268445.png)
![N,N,4-trimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12268447.png)

![6-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12268457.png)
![N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12268463.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2,5-dimethylpyrazine](/img/structure/B12268466.png)
![2-(5-Chloro-2-methylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12268471.png)
![4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12268477.png)
![2-tert-butyl-1-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12268481.png)
